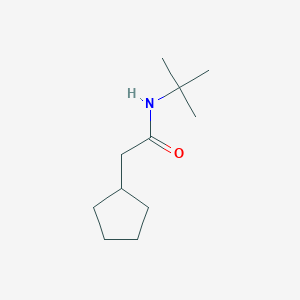

N-(tert-butyl)-2-cyclopentylacetamide

Beschreibung

N-(tert-butyl)-2-cyclopentylacetamide (CAS: 18881-04-4) is an acetamide derivative with the molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.3 g/mol . Its structure features a tert-butyl group attached to the amide nitrogen and a cyclopentyl moiety at the α-position of the acetamide backbone.

Synthesis: The compound is synthesized via a Rhodium-catalyzed reaction using bromo(cyclopentyl)methyl benzoate and tert-butyl isocyanide, yielding 38% after purification by flash column chromatography (FCC) with ethyl acetate/cyclohexane gradients. The reaction proceeds under mild conditions, as confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry .

Key Properties: The cyclopentyl group introduces moderate steric bulk, while the tert-butyl substituent enhances lipophilicity and metabolic stability. These characteristics make it a candidate for pharmaceutical and materials science applications, particularly as a scaffold for bioactive molecule development .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)12-10(13)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBXBJRXACXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Yield : The tert-butyl group generally reduces reaction efficiency due to steric hindrance. For example, N-(tert-butyl)-2-cyclopentylacetamide (38% yield) and 2ab (68%) underperform compared to the less hindered N-cyclohexylacetamide (85%).

- Physical State : Bulky substituents (e.g., cyclohexyl, chlorophenyl) favor solid states, whereas smaller groups (methyl) result in liquids.

- Melting Points : Aromatic and halogenated substituents (e.g., 4-chlorophenyl in the antileishmanial analogue) significantly elevate melting points (146–148°C vs. ~93°C for 2ab).

Structural and Functional Comparisons

- Cyclopentyl vs. This may improve binding to biological targets, as seen in antileishmanial derivatives.

- tert-Butyl vs. Aromatic Groups : The tert-butyl group increases lipophilicity (logP ~2.5 estimated) compared to aromatic analogues, favoring blood-brain barrier penetration in drug design. However, aromatic groups (e.g., 4-chlorophenyl) enhance π-π stacking interactions, critical for target binding in therapeutics.

- Synthetic Methods : While the target compound uses Rh-catalyzed isocyanide chemistry, analogues like 2aa–2ac employ Rh₂(CO)₄Cl₂/DPPP systems. The latter method offers higher yields but requires transition-metal catalysts, complicating scalability.

Pharmacological and Material Science Relevance

- Drug Development : The antileishmanial analogue N-([4ʺ-Chlorophenyl]phenylmethyl)-2-cyclopentylacetamide demonstrates the utility of cyclopentyl-tert-butyl scaffolds in antiparasitic agents.

- Materials Science : The tert-butyl group’s steric bulk stabilizes molecular conformations in polymers and coordination complexes, as seen in pyrazole-derived ligands.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.